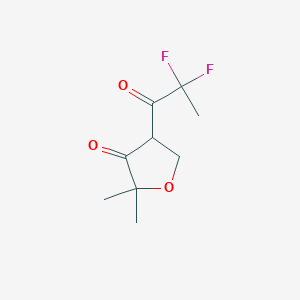
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of difluoropropanoyl and dimethyloxolan groups in its structure imparts distinct reactivity and stability, making it a subject of interest in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one typically involves the introduction of difluoromethyl groups into the oxolan ring. One common method is the reaction of 2,2-dimethyloxolan-3-one with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are crucial for scaling up the synthesis while maintaining safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoropropanol: Known for its use in organic synthesis and as a solvent.
Difluoroalkanes: Utilized in various chemical reactions and industrial applications.
Fluorinated Quinolines: Noted for their biological activity and use in medicinal chemistry.
Uniqueness: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one stands out due to its specific structural features, which confer unique reactivity and stability.
Eigenschaften
Molekularformel |
C9H12F2O3 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-(2,2-difluoropropanoyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H12F2O3/c1-8(2)6(12)5(4-14-8)7(13)9(3,10)11/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZZJALXISQGBAJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(CO1)C(=O)C(C)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)
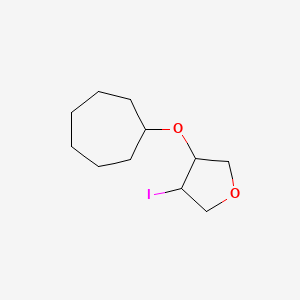
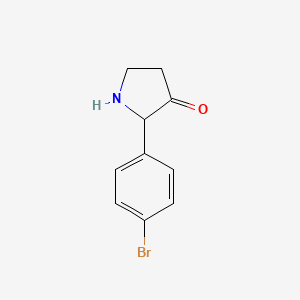
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
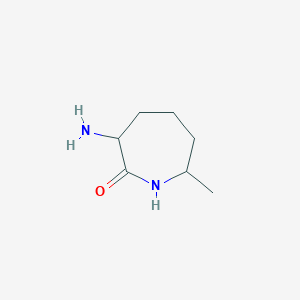
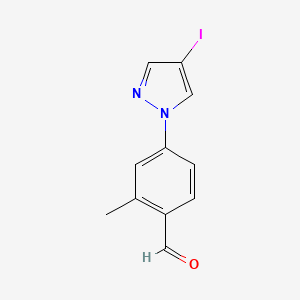
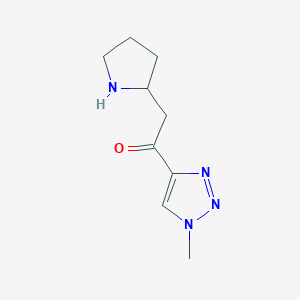


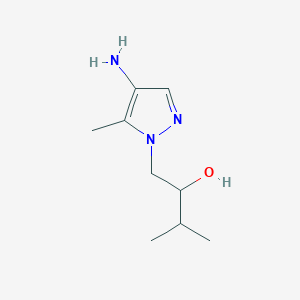

![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
